Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate
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Overview
Description
Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate typically involves the esterification of 2-(5-chloro-6-methyl-2-pyridyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-(5-chloro-6-methyl-2-pyridyl)acetic acid.
Reduction: Ethyl 2-(5-chloro-6-methyl-2-pyridyl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-6-methyl-2-pyridyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-chloro-2-pyridyl)acetate: Lacks the methyl group at the 6-position.
Ethyl 2-(6-methyl-2-pyridyl)acetate: Lacks the chlorine atom at the 5-position.
Methyl 2-(5-chloro-6-methyl-2-pyridyl)acetate: Has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s specificity and potency in various applications.
Properties
IUPAC Name |
ethyl 2-(5-chloro-6-methylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVCWZIZAHTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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